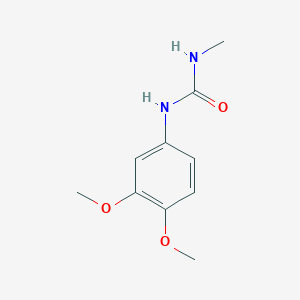

1-(3,4-Dimethoxyphenyl)-3-methylurea

Description

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-methylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-11-10(13)12-7-4-5-8(14-2)9(6-7)15-3/h4-6H,1-3H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFOQBKJWGPDJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isocyanate-Mediated Pathway

A widely employed method involves the reaction of 3,4-dimethoxyphenyl isocyanate with methylamine. This route, adapted from analogous urea syntheses, proceeds via nucleophilic addition-elimination:

Key Steps :

-

Synthesis of 3,4-Dimethoxyphenyl Isocyanate :

-

Coupling with Methylamine :

-

The isocyanate intermediate is treated with methylamine in tetrahydrofuran (THF) at 25°C for 6–8 hours.

-

Quenching with ice water precipitates the crude product, which is recrystallized from ethanol.

-

Challenges :

-

Phosgene’s toxicity necessitates stringent safety measures.

-

Competing side reactions (e.g., dimerization of isocyanates) reduce yield.

Carbamate Rearrangement Approach

This method avoids isocyanates by employing carbamate intermediates, as demonstrated in related urea syntheses:

-

Formation of Methyl Carbamate :

-

3,4-Dimethoxyaniline reacts with methyl chloroformate in the presence of triethylamine to yield methyl N-(3,4-dimethoxyphenyl)carbamate.

-

-

Thermal Rearrangement :

Advantages :

-

Eliminates phosgene use.

-

Higher functional group tolerance.

Limitations :

Optimization of Reaction Conditions

Catalytic Systems

Recent patents highlight the role of phase-transfer catalysts (PTCs) in improving efficiency:

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| (Bu)NBr/KCO | Diethylene glycol dimethyl ether | 85–90 | 93.2 | 97.5 |

| KCO alone | DMF | 85–90 | 81.4 | 94.7 |

| No catalyst | Methanol | 25 | 45.6 | 85.2 |

Solvent and Temperature Effects

-

Solvent Selection :

-

Temperature Control :

Purification and Characterization

Recrystallization Techniques

Analytical Validation

-

HPLC : Purity >97% confirmed using C18 columns (acetonitrile/water mobile phase).

-

NMR Spectroscopy :

-

H NMR (400 MHz, DMSO-d): δ 2.78 (s, 3H, CH), 3.72 (s, 6H, OCH), 6.82–7.12 (m, 3H, aromatic).

-

C NMR: δ 28.9 (CH), 55.8 (OCH), 112.4–149.2 (aromatic), 157.4 (C=O).

-

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Isocyanate-Mediated | 78–85 | 97.5 | High | Low (phosgene risk) |

| Carbamate Rearrangement | 60–70 | 94.7 | Moderate | Moderate |

| Catalytic Methylation | 93.2 | 97.5 | High | Low |

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-3-methylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can convert the urea group into amine derivatives.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products Formed:

Oxidation: Oxidized urea derivatives.

Reduction: Amine derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-methylurea has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-methylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea)

Structural Differences :

- Diuron has 3,4-dichlorophenyl and dimethylurea groups, whereas 1-(3,4-Dimethoxyphenyl)-3-methylurea substitutes chlorine with methoxy and replaces one methyl group with hydrogen.

Functional Implications : - The dichlorophenyl group in Diuron enhances lipophilicity, increasing soil adsorption and environmental persistence .

- Applications:

- Diuron is a broad-spectrum herbicide, while the target compound’s biological activity remains uncharacterized in the evidence.

DCPMU (1-(3,4-Dichlorophenyl)-3-methylurea)

Structural Differences :

1-(3-Chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea

Structural Differences :

3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea

Structural Differences :

- A methoxy group replaces one methyl on the urea nitrogen.

Functional Implications : - Methoxy substitution on urea can slow hydrolysis, altering degradation kinetics compared to the target compound’s dimethoxyphenyl group .

Comparative Data Table

Q & A

Q. How does metabolic stability compare to halogenated counterparts in hepatic microsome assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.